Z-Phe-Arg
Overview
Description
It is particularly known for its role as a fluorogenic substrate in enzymatic assays, where it is used to measure the activity of proteases such as cathepsins and kallikreins . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-Arg undergoes various chemical reactions, primarily involving enzymatic cleavage by proteases. The compound is known to participate in hydrolysis reactions, where the peptide bond between phenylalanine and arginine is cleaved by enzymes such as cathepsins and kallikreins .
Common Reagents and Conditions: The enzymatic reactions involving this compound typically require specific conditions, including optimal pH and temperature. For instance, cathepsin B exhibits different cleavage properties at acidic and neutral pH, necessitating careful control of the reaction environment . Common reagents used in these reactions include buffer solutions to maintain the desired pH and fluorogenic substrates to detect enzymatic activity .
Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy . This property makes this compound a valuable tool for monitoring protease activity in various biological samples.
Scientific Research Applications
Z-Phe-Arg has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate in enzymatic assays to study the activity and specificity of proteases . In biology, this compound is employed to investigate the role of proteases in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases .
In medicine, this compound is used in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis and monitoring of diseases . In the industrial sector, the compound is utilized in the development of enzyme-based assays for drug discovery and quality control .
Mechanism of Action
The mechanism of action of Z-Phe-Arg involves its recognition and cleavage by specific proteases. The peptide bond between phenylalanine and arginine serves as the cleavage site for enzymes such as cathepsins and kallikreins . Upon cleavage, the fluorogenic moiety is released, resulting in an increase in fluorescence that can be measured to determine enzyme activity . This mechanism allows for the sensitive and specific detection of protease activity in various biological samples.
Comparison with Similar Compounds
Z-Phe-Arg is often compared with other similar peptide substrates, such as Z-Arg-Arg and Z-Lys-Arg. While these compounds share similar structures and functions, this compound is unique in its ability to serve as a substrate for a broader range of proteases . Additionally, this compound exhibits distinct cleavage properties that make it particularly suitable for certain enzymatic assays .
List of Similar Compounds:- Z-Arg-Arg
- Z-Lys-Arg
- This compound-AMC
- Z-Arg-Arg-AMC
These compounds are commonly used in biochemical research for studying protease activity and specificity .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGIWCXAACQYGK-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32949-41-0 | |
Record name | 32949-41-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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